

Sarizotan's STARS Study in Rett Syndrome: A Comparative Analysis of Clinical Endpoints

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Compound of Interest

Compound Name: Sarizotan

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The STARS (**Sarizotan** for the Treatment of Apneas in Rett Syndrome) study, a Phase 2/3 clinical trial, evaluated the efficacy of **Sarizotan** in treating respiratory symptoms in individuals with Rett syndrome. The trial ultimately failed to meet its primary and secondary endpoints, leading to the discontinuation of **Sarizotan**'s development for this indication. This guide provides an analysis of the intended endpoints of the STARS study and compares them with those of other investigational and recently approved treatments for Rett syndrome, offering researchers and drug development professionals a concise overview of the clinical landscape.

Overview of Sarizotan and the STARS Study

Sarizotan is a compound that acts as a serotonin 5-HT_{1A} receptor agonist and a dopamine D₂ receptor antagonist.[1] Preclinical studies in mouse models of Rett syndrome suggested that **Sarizotan** could normalize serotonin levels in the brain and improve breathing abnormalities, a significant cause of morbidity in this patient population.[2]

The STARS study was a randomized, double-blind, placebo-controlled trial that enrolled 129 patients with Rett syndrome across multiple international sites.[3] Participants were administered either **Sarizotan** (10mg or 20mg daily) or a placebo for a period of six months.[3]

Primary and Secondary Endpoints of the STARS Study

The primary objective of the STARS study was to assess the efficacy of **Sarizotan** in reducing respiratory disturbances. The secondary objectives were designed to evaluate broader impacts on clinical severity and motor function.

Primary Endpoint:

- Percentage reduction in episodes of apnea (cessation of breathing) during waking hours compared to placebo.[3][4]

Secondary Endpoints:

- Caregiver-based evaluations of the overall effectiveness of the treatment.[5]
- Assessments of respiratory distress.
- Tests of motor function.[5]

Despite a strong preclinical rationale, top-line results announced by Newron Pharmaceuticals in May 2020 revealed that the STARS study did not demonstrate a statistically significant difference between **Sarizotan** and placebo for either the primary or secondary endpoints.[4][6] Specific quantitative data from the study have not been publicly released.

Comparative Analysis with Alternative Rett Syndrome Treatments

The following tables provide a comparison of the primary and secondary endpoints of the **Sarizotan** STARS study with those of Trofinetide (Daybue), an approved treatment for Rett syndrome, and Anavex 2-73 (Blarcamesine), another investigational drug.

Table 1: Comparison of Primary Endpoints

Drug	Study	Primary Endpoint(s)	Outcome
Sarizotan	STARS (Phase 2/3)	Percentage reduction in waking episodes of apnea	Failed to meet endpoint
Trofinetide	LAVENDER (Phase 3)	Change from baseline in Rett Syndrome Behaviour Questionnaire (RSBQ) Total Score; Clinical Global Impression–Improvement (CGI-I) score	Met endpoints (p=0.0175 for RSBQ; p=0.0030 for CGI-I)[7]
Anavex 2-73	Phase 2/3	Change in RSBQ Total Score	Met endpoint (p=0.048)[8]

Table 2: Comparison of Secondary Endpoints

Drug	Study	Key Secondary Endpoint(s)	Outcome
Sarizotan	STARS (Phase 2/3)	Caregiver evaluation of effectiveness, respiratory distress, motor function	Failed to meet endpoints
Trofinetide	LAVENDER (Phase 3)	Change from baseline in Communication and Symbolic Behavior Scales Developmental Profile Infant-Toddler Checklist (CSBS-DP-IT) Social Composite Score	Met endpoint (p=0.0064)[7]
Anavex 2-73	Phase 2/3	Change in Anxiety, Depression, and Mood Scale (ADAMS) score	Met endpoint (p=0.010 for proportion of patients showing improvement)[9]

Experimental Protocols

STARS Study (**Sarizotan**)

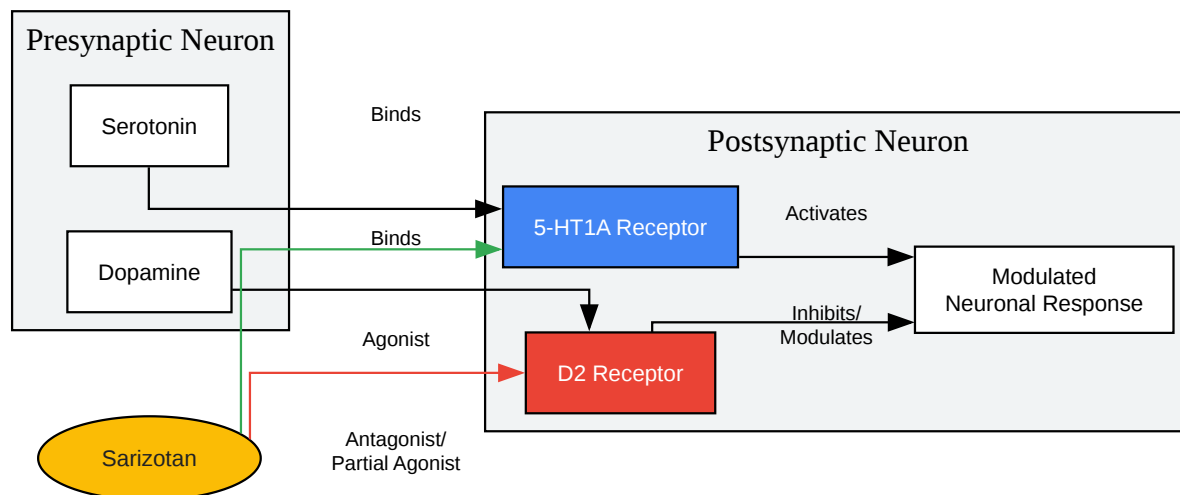
- Design: Randomized, double-blind, placebo-controlled, multi-center Phase 2/3 trial.
- Participants: 129 individuals with a diagnosis of Rett syndrome and respiratory symptoms.
- Intervention: Oral administration of **Sarizotan** (10mg or 20mg daily) or placebo for 24 weeks.
- Primary Outcome Measure: Respiratory function was monitored, presumably through polysomnography or similar methods, to quantify the frequency of apnea during waking hours. The specific methodology for capturing and analyzing the respiratory data has not been detailed in publicly available sources.

LAVENDER Study (Trofinetide)

- Design: Randomized, double-blind, placebo-controlled Phase 3 trial.
- Participants: 187 females with Rett syndrome.
- Intervention: Twice-daily oral administration of Trofinetide or placebo for 12 weeks.
- Co-Primary Outcome Measures:
 - Rett Syndrome Behaviour Questionnaire (RSBQ): A caregiver-completed questionnaire assessing the severity of a range of behavioral symptoms common in Rett syndrome.
 - Clinical Global Impression–Improvement (CGI-I): A clinician-rated scale to assess the extent of improvement or worsening of the patient's condition.
- Key Secondary Outcome Measure:
 - Communication and Symbolic Behavior Scales Developmental Profile Infant-Toddler Checklist (CSBS-DP-IT) Social Composite Score: A caregiver-reported measure of communication skills.

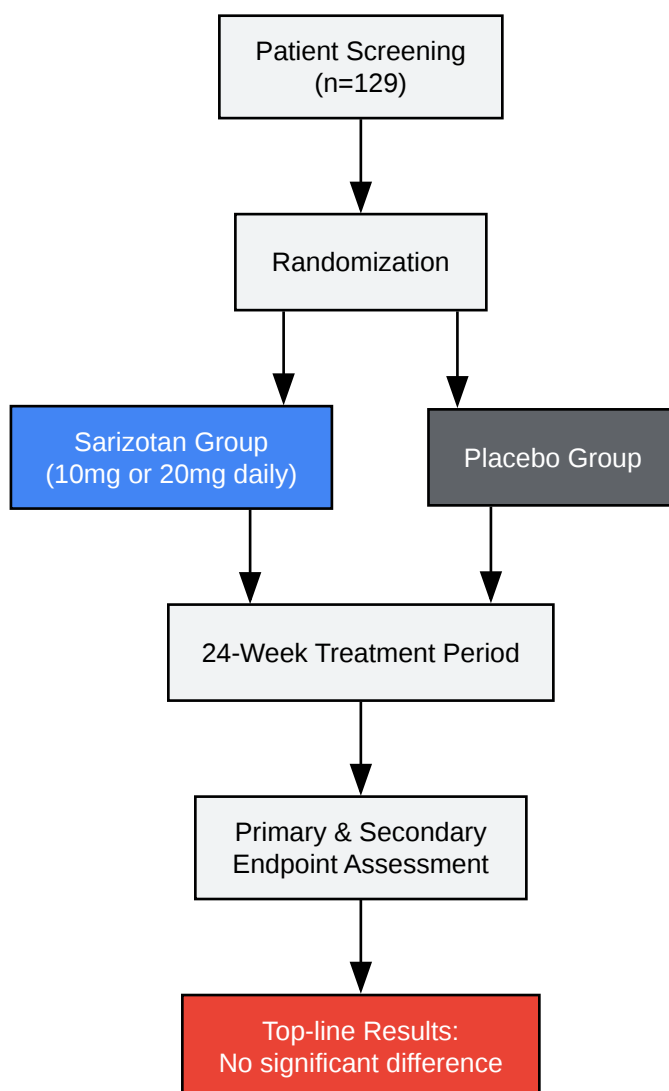
Signaling Pathways and Study Workflow

The following diagrams illustrate the proposed mechanism of action of **Sarizotan** and the general workflow of the STARS clinical trial.



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Caption: Proposed mechanism of action of **Sarizotan**.



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Caption: Simplified workflow of the STARS clinical trial.

Conclusion

The failure of the **Sarizotan** STARS study to meet its primary endpoint of reducing apnea underscores the challenges in translating preclinical findings into clinical efficacy for Rett syndrome. The focus on a specific physiological measure (apnea) contrasts with the broader behavioral and clinical impression endpoints used in the successful trials for Trofinetide and the ongoing studies for Anavex 2-73. This highlights a critical consideration for future clinical trial design in Rett syndrome: the selection of endpoints that are not only clinically meaningful but also sensitive enough to detect therapeutic effects in a complex neurodevelopmental disorder.

While the detailed quantitative results from the STARS study remain unpublished, the outcome provides valuable lessons for the continued development of treatments for Rett syndrome.

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